4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride
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Overview
Description
4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a phenyl group, a methyl group, and a 2-methylpropoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable alkylating agent under basic conditions.
Substitution with Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the morpholine derivative.
Introduction of 2-Methylpropoxy Group: The 2-methylpropoxy group can be introduced via an etherification reaction, where the morpholine derivative reacts with 2-methylpropyl bromide in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or 2-methylpropoxy groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Phenyl halides or alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine.
Reduction: Reduced morpholine derivatives with altered functional groups.
Substitution: New morpholine derivatives with different substituents replacing the phenyl or 2-methylpropoxy groups.
Scientific Research Applications
4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylmorpholine: Lacks the 4-methyl and 2-methylpropoxy substituents, resulting in different chemical and biological properties.
4-Methylmorpholine: Lacks the phenyl and 2-methylpropoxy substituents, leading to distinct reactivity and applications.
2-(2-Methylpropoxy)morpholine: Lacks the phenyl and 4-methyl substituents, affecting its overall properties and uses.
Uniqueness
4-Methyl-2-(2-methylpropoxy)-2-phenylmorpholine hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
124497-86-5 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropoxy)-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-13(2)11-18-15(12-16(3)9-10-17-15)14-7-5-4-6-8-14;/h4-8,13H,9-12H2,1-3H3;1H |
InChI Key |
FXOXLNFTVYGMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1(CN(CCO1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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